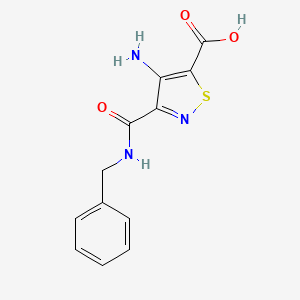

4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-3-hydroxybenzoic acid (4,3-AHBA) is a non-proteinogenic amino acid that retains ortho-aminophenol and carboxylic acid groups in its molecular structure . It is expected to be a precursor for polybenzoxazole (PBO), a class of highly functional materials with excellent thermal stability and mechanical strength .

Synthesis Analysis

In a study, 4,3-AHBA was produced from glucose by introducing 3-hydroxylation of 4-aminobenzoic acid (4-ABA) into the metabolic pathway of an industrially relevant bacterium, Corynebacterium glutamicum .

Molecular Structure Analysis

The molecular structure of 4,3-AHBA includes ortho-aminophenol and carboxylic acid groups .

Chemical Reactions Analysis

In the production of 4,3-AHBA, six different 4-hydroxybenzoate 3-hydroxylases (PHBHs) were heterologously expressed in C. glutamicum strains . The highest concentration of 4,3-AHBA was detected in the strain expressing PHBH from Caulobacter vibrioides .

Aplicaciones Científicas De Investigación

Vibrational Spectroscopy and Structural Analysis : The study of 4-Aminobenzoic acid, a compound closely related to 4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid, involves the use of vibrational spectroscopy to understand its structural properties. This research has implications for understanding the properties and behavior of similar small organic molecules with multiple protonation sites (Khuu, Yang, & Johnson, 2020).

Synthesis of Heterocyclic γ-Amino Acids : Research into the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), closely related to the compound , demonstrates their value in mimicking secondary protein structures. This has applications in drug design and protein engineering (Mathieu et al., 2015).

Biosensor Development : A study involving the development of a biosensor for detecting benzoic acid derivatives in yeast implicates the broader use of compounds like this compound in biotechnological applications, particularly in the field of environmental monitoring and industrial bioprocessing (Castaño-Cerezo et al., 2020).

Synthesis and Evaluation of Biological Activities : The synthesis and biological activity evaluation of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which are structurally related to this compound, are crucial for developing new strategies for fungi and virus control, showing potential in agricultural and medical applications (Li et al., 2015).

Synthesis of Condensed Heterocyclic Compounds : A study focusing on the synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling explores the potential use of related carboxylic acids in organic synthesis, which can be crucial for pharmaceutical and chemical industries (Shimizu, Hirano, Satoh, & Miura, 2009).

Mecanismo De Acción

Target of Action

Similar compounds such as 4-amino-3-hydroxybenzoic acid have been shown to interact with deaminase enzymes . These enzymes play a crucial role in the metabolism of certain compounds, particularly in the process of deamination .

Mode of Action

This interaction could lead to changes in the metabolic processes within the cell .

Biochemical Pathways

The compound is likely involved in specific biochemical pathways related to the metabolism of amino acids and other similar compounds. The final product of this metabolism is 2-hydroxymuconic 6-semialdehyde .

Result of Action

Based on the known actions of similar compounds, it can be inferred that the compound may influence specific metabolic processes, potentially leading to changes in cellular function .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Cellular Effects

It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Future studies should focus on these aspects to better understand the temporal effects of this compound .

Dosage Effects in Animal Models

The effects of varying dosages of 4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid in animal models have not been studied extensively. Therefore, it’s unclear whether there are any threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

It’s possible that this compound could interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

This compound could potentially interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

Future studies should investigate whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c13-8-9(15-19-10(8)12(17)18)11(16)14-6-7-4-2-1-3-5-7/h1-5H,6,13H2,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNQDFHQPWMIEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2990039.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine](/img/structure/B2990050.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2990051.png)

![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2990052.png)

![Ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2990055.png)

![8-(tert-butyl)-3-(4-(pyridin-4-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2990056.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2990062.png)